molecular formula C14H13F2N3O B10927542 4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10927542
M. Wt: 277.27 g/mol
InChI Key: PVUPXRGRBQFFKB-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHYL)-1-ETHYL-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is characterized by the presence of a difluoromethyl group, which significantly influences its chemical and physical properties, making it a valuable building block for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIFLUOROMETHYL)-1-ETHYL-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves the difluoromethylation of pyridine derivatives. One common method involves the use of difluoromethylating agents such as difluorochloromethane (HCF2Cl) or diethyl bromodifluoromethanephosphonate (BrCF2P(O)(OEt)2) under specific reaction conditions . The reaction is often catalyzed by transition metals and requires precise control of temperature and pressure to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-(DIFLUOROMETHYL)-1-ETHYL-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

4-(DIFLUOROMETHYL)-1-ETHYL-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIFLUOROMETHYL)-1-ETHYL-6-(2-FURYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is unique due to its combination of the difluoromethyl group with the ethyl, furyl, and pyrazolo[3,4-B]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H13F2N3O

Molecular Weight

277.27 g/mol

IUPAC Name

4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H13F2N3O/c1-3-19-14-12(8(2)18-19)9(13(15)16)7-10(17-14)11-5-4-6-20-11/h4-7,13H,3H2,1-2H3

InChI Key

PVUPXRGRBQFFKB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CO3)C(F)F

Origin of Product

United States

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